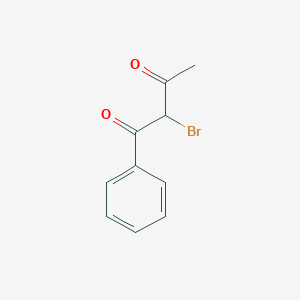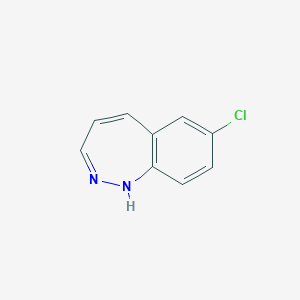
7-Chloro-1H-1,2-benzodiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-1H-1,2-benzodiazepine is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their wide range of pharmacological activities, particularly in the central nervous system. This compound, like other benzodiazepines, is characterized by a fusion of a benzene ring and a diazepine ring, with a chlorine atom at the 7th position. Benzodiazepines are commonly used for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1H-1,2-benzodiazepine typically involves the cyclization of appropriate precursors. One common method involves the reaction of parachloroaniline with paratoluensulfonyl chloride under alkaline conditions to protect the amino groups. This is followed by coupling with ethyl 4-bromobutyrate, hydrolysis, and acidification. The resulting compound is then subjected to Friedel-Crafts acylation to achieve intramolecular cyclization, ultimately yielding this compound .
Industrial Production Methods: Industrial production of benzodiazepines, including this compound, often employs continuous flow chemistry. This method allows for efficient and scalable synthesis by combining various reaction steps into a continuous process. For instance, the flow synthesis of diazepam, a related benzodiazepine, involves acylation followed by intramolecular cyclization .
Análisis De Reacciones Químicas
Types of Reactions: 7-Chloro-1H-1,2-benzodiazepine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzodiazepine ring.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .
Aplicaciones Científicas De Investigación
7-Chloro-1H-1,2-benzodiazepine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various benzodiazepine derivatives.
Biology: It is used to study the effects of benzodiazepines on biological systems, particularly the central nervous system.
Medicine: Benzodiazepines, including this compound, are used in the development of anxiolytic, sedative, and anticonvulsant drugs.
Industry: The compound is used in the pharmaceutical industry for the production of therapeutic agents
Mecanismo De Acción
The mechanism of action of 7-Chloro-1H-1,2-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor. Benzodiazepines enhance the effect of GABA, an inhibitory neurotransmitter, by increasing the frequency of chloride channel openings. This results in hyperpolarization of the neuronal membrane, making neurons less excitable and producing a calming effect .
Comparación Con Compuestos Similares
- Chlordiazepoxide
- Diazepam
- Oxazepam
- Nitrazepam
- Lormetazepam
Comparison: 7-Chloro-1H-1,2-benzodiazepine shares a similar core structure with these compounds but differs in the specific substituents attached to the benzodiazepine ring. These differences can influence the pharmacological properties and therapeutic applications of each compound. For example, diazepam is widely used for its anxiolytic and muscle relaxant properties, while nitrazepam is primarily used as a hypnotic .
Propiedades
Número CAS |
59065-97-3 |
|---|---|
Fórmula molecular |
C9H7ClN2 |
Peso molecular |
178.62 g/mol |
Nombre IUPAC |
7-chloro-1H-1,2-benzodiazepine |
InChI |
InChI=1S/C9H7ClN2/c10-8-3-4-9-7(6-8)2-1-5-11-12-9/h1-6,12H |
Clave InChI |
YOFINTQUFDULBP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)Cl)NN=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


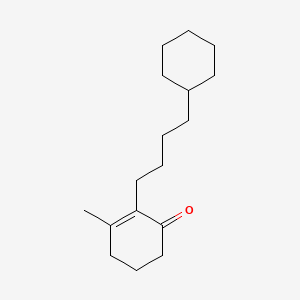
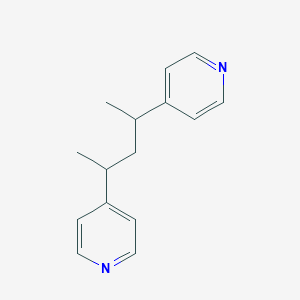


![Ethyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B14619635.png)
![2-Butenoic acid, 3-[(1,3-dihydroxy-2-naphthalenyl)thio]-, ethyl ester, (Z)-](/img/structure/B14619638.png)
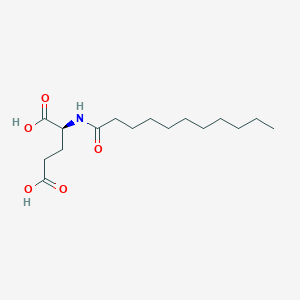
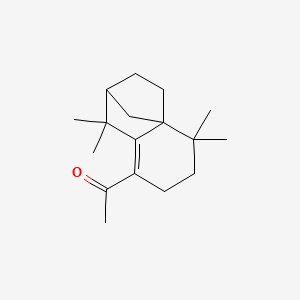
![{2-[(Propan-2-yl)oxy]ethenyl}phosphonic dichloride](/img/structure/B14619647.png)
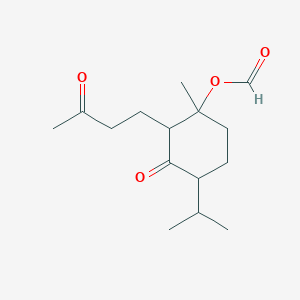
![4-[(4-Methoxyphenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14619652.png)
